molecular formula C7H6Cl2N2O B1456940 2,5-Dichloro-N-methylnicotinamide CAS No. 931105-53-2

2,5-Dichloro-N-methylnicotinamide

Cat. No. B1456940
M. Wt: 205.04 g/mol
InChI Key: VPMWKZHRYGXBCK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-methylnicotinamide is a chemical compound belonging to the family of nicotinamide derivatives . Its empirical formula is C7H6Cl2N2O , and its molecular weight is 205.04 g/mol .


Molecular Structure Analysis

The molecular structure of DMCM consists of a nicotinamide ring with two chlorine atoms attached at positions 2 and 5 . The N-methyl group is also present, contributing to its overall structure .


Physical And Chemical Properties Analysis

  • Stability : DMCM should be stored away from light and moisture due to its sensitivity to these factors .

Safety And Hazards

  • Safety Disclaimer : Sigma-Aldrich provides this product “as-is” and makes no specific warranties regarding its fitness for any purpose or infringement of intellectual property rights .

properties

IUPAC Name

2,5-dichloro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWKZHRYGXBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-methylnicotinamide

Synthesis routes and methods

Procedure details

Methanamine (0.355 mL, 2.85 mmol) and triethylamine (0.662 mL, 4.75 mmol) were dissolved in CH3CN (14.2 mL) at 23° C. 2,5-Dichloronicotinoyl chloride (500 mg, 2.376 mmol) was added and the reaction was stirred for 16 h. The solvent was removed by rotary evaporation and the residue was partitioned between EtOAc (20 mL) and 5% aq. NaHCO3 soln. (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated. The resulting solid was triturated in 5% EtOAc-Hexane to provide the desired product as a cream powder (456.7 mg, 94%). 1H NMR (CD3OD) δ 8.46 (d, 1H, J=2.54 Hz), 7.96 (d, 1H, J=2.54 Hz), 2.90 (s, 3H); MS(ESI+) m/z 205.1 (M+H)+.
Quantity
0.355 mL
Type
reactant
Reaction Step One
Quantity
0.662 mL
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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